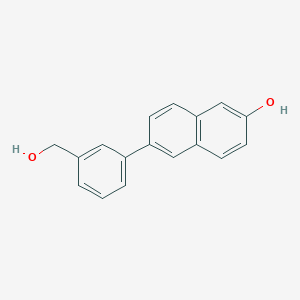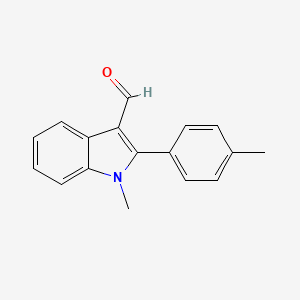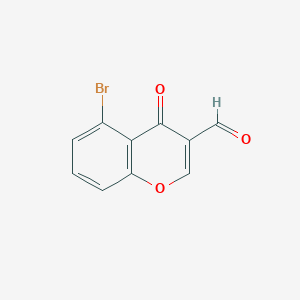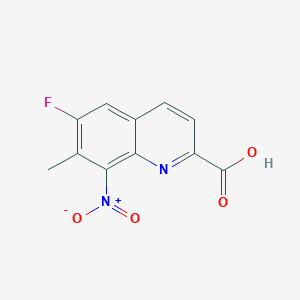
6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is an organic compound with the molecular formula C17H14O2 It is a derivative of naphthalene, featuring a hydroxymethyl group attached to a phenyl ring, which is further connected to the naphthalene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol typically involves the reaction between 6-bromo-2-naphthol and 3-(hydroxymethyl)phenylboronic acid. This reaction is carried out under Suzuki coupling conditions, which include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a methyl group.
Substitution: The hydroxyl group on the naphthalene ring can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 6-(3-(Carboxyphenyl)naphthalen-2-ol
Reduction: 6-(3-(Methyl)phenyl)naphthalen-2-ol
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the naphthalene core can engage in π-π interactions with aromatic residues in proteins, further modulating its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3-(Methoxy)phenyl)naphthalen-2-ol
- 6-(3-(Ethyl)phenyl)naphthalen-2-ol
- 6-(3-(Aminomethyl)phenyl)naphthalen-2-ol
Uniqueness
6-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its potential as a bioactive molecule.
Eigenschaften
Molekularformel |
C17H14O2 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
6-[3-(hydroxymethyl)phenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14O2/c18-11-12-2-1-3-13(8-12)14-4-5-16-10-17(19)7-6-15(16)9-14/h1-10,18-19H,11H2 |
InChI-Schlüssel |
ZZSSSCGWUUMKKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[(thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11862275.png)
![6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11862282.png)

![2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11862290.png)






![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11862328.png)



